1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE
Overview
Description
1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base.
Ether Formation: The phenoxy group is introduced through an etherification reaction.
Sulfonylation: The pyrrolidine ring is sulfonylated using a sulfonyl chloride reagent.
Final Coupling: The final product is obtained by coupling the benzylpiperidine and the sulfonylated phenoxyethanone under suitable conditions.
Industrial Production Methods
Industrial production of this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-(4-BENZYLPIPERIDIN-1-YL)-2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ETHAN-1-ONE: can be compared with other piperidine derivatives and sulfonylated compounds.
This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4S/c1-20-17-23(32(29,30)27-13-5-6-14-27)9-10-24(20)31-19-25(28)26-15-11-22(12-16-26)18-21-7-3-2-4-8-21/h2-4,7-10,17,22H,5-6,11-16,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTFDNNUWSFGOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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